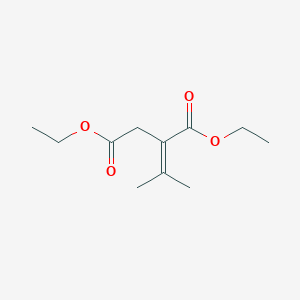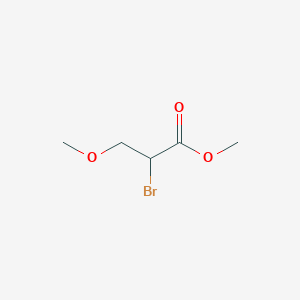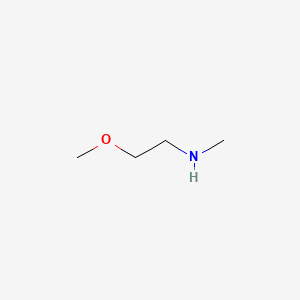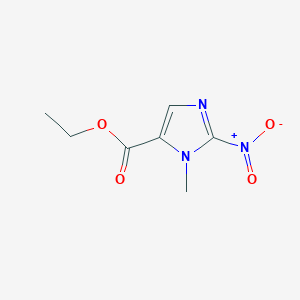
Diethyl Isopropylidenesuccinate
Descripción general
Descripción
Diethyl Isopropylidenesuccinate is an organic compound with the molecular formula C11H18O4 . It is used in biochemical research .
Molecular Structure Analysis
The molecular weight of Diethyl Isopropylidenesuccinate is 214.26 g/mol . It is a liquid at 20 degrees Celsius .
Physical And Chemical Properties Analysis
Diethyl Isopropylidenesuccinate is a liquid at 20 degrees Celsius . It has a molecular weight of 214.26 g/mol .
Aplicaciones Científicas De Investigación
Scientific Field: Material Science and Optics
-
Application : Diethyl Isopropylidenesuccinate has been used in the synthesis of a new organic single-component fulgide . This compound is a photochromic material, which means it can change color in response to light. This property makes it useful in optical applications such as optical switches and memory storage devices .
-
Methods of Application : The compound was prepared by Stobbe condensations of diethyl isopropylidenesuccinate and p-tert-butylacetophenone . The resulting compound undergoes prominent photochromism from yellow to red .
-
Results or Outcomes : The study found that the ferroelectric domains of the compound can be manipulated by light in the absence of an electric field . This is due to the remarkable photoisomerization of the compound . The compound also showed good fatigue resistance to the photocyclization reaction . This is the first example of an organic fulgide ferroelectric reported with a photo-triggered ferroelectric polarization response .
Scientific Field: Material Science and Optics
-
Application : Diethyl Isopropylidenesuccinate has been used in the synthesis of a new organic single-component fulgide . This compound is a photochromic material, which means it can change color in response to light. This property makes it useful in optical applications such as optical switches and memory storage devices .
-
Methods of Application : The compound was prepared by Stobbe condensations of diethyl isopropylidenesuccinate and p-tert-butylacetophenone . The resulting compound undergoes prominent photochromism from yellow to red .
-
Results or Outcomes : The study found that the ferroelectric domains of the compound can be manipulated by light in the absence of an electric field . This is due to the remarkable photoisomerization of the compound . The compound also showed good fatigue resistance to the photocyclization reaction . This is the first example of an organic fulgide ferroelectric reported with a photo-triggered ferroelectric polarization response .
Propiedades
IUPAC Name |
diethyl 2-propan-2-ylidenebutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-14-10(12)7-9(8(3)4)11(13)15-6-2/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUBDXPWXDGTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290874 | |
| Record name | Diethyl Isopropylidenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl Isopropylidenesuccinate | |
CAS RN |
42103-98-0 | |
| Record name | 42103-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl Isopropylidenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)











